
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazinanes This compound is characterized by a triazinane ring with a thione group at the 2-position, a benzyl group at the 1-position, and a phenethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-trisubstituted 1,3,5-triazinanes with organic isothiocyanates. This reaction is usually carried out at elevated temperatures, around 130°C, without the need for a catalyst . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target. The thione group plays a crucial role in these interactions, often forming covalent bonds with nucleophilic sites on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-5-phenyl-1,3,5-triazinane-2-thione
- 1-Ethyl-5-phenyl-1,3,5-triazinane-2-thione
- 1-Benzyl-5-(2-ethylphenyl)-1,3,5-triazinane-2-thione
Uniqueness
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and phenethyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
685130-90-9 |
|---|---|
Formule moléculaire |
C18H21N3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-benzyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3S/c22-18-19-14-20(12-11-16-7-3-1-4-8-16)15-21(18)13-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) |
Clé InChI |
PABJGQHFHNANMW-UHFFFAOYSA-N |
SMILES canonique |
C1NC(=S)N(CN1CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



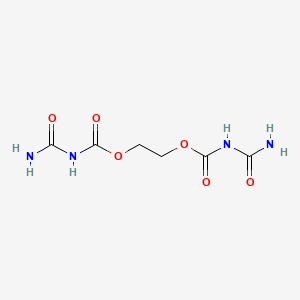
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
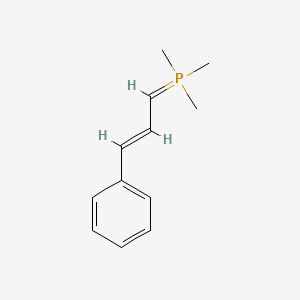
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
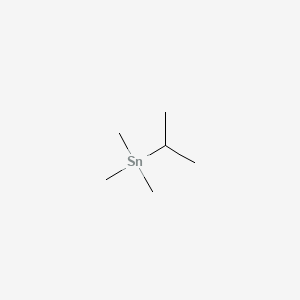

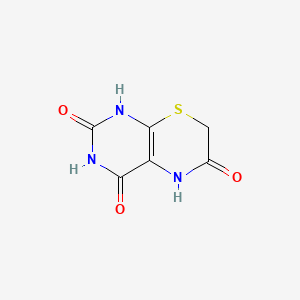
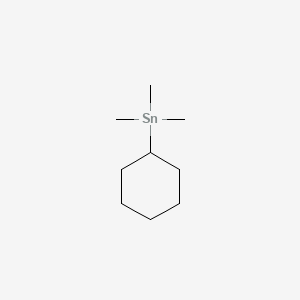
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)
